molecular formula C9H6ClIN2 B13973392 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole

1-(4-Chlorophenyl)-3-iodo-1H-pyrazole

Cat. No.: B13973392
M. Wt: 304.51 g/mol
InChI Key: NZBVMUIDGQZEME-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-iodo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The iodination step can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-bromo-1H-pyrazole
  • 1-(4-Chlorophenyl)-3-fluoro-1H-pyrazole
  • 1-(4-Chlorophenyl)-3-chloro-1H-pyrazole

Comparison: 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-iodopyrazole

InChI

InChI=1S/C9H6ClIN2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H

InChI Key

NZBVMUIDGQZEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)I)Cl

Origin of Product

United States

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